4,5-Dimethoxy-2-nitrobenzyl methacrylate

Photochemistry Photoresist Photolabile Protecting Groups

4,5-Dimethoxy-2-nitrobenzyl methacrylate (DMNBMA) is an aromatic methacrylate ester functionalized with a photolabile o-nitrobenzyl chromophore. The 4,5-dimethoxy substitution shifts absorption to ~350 nm and enhances quantum yield versus unsubstituted 2-nitrobenzyl methacrylate. This monomer is critical for i-line chemically amplified photoresists, photo-responsive drug delivery vehicles (PHPMA-b-PDNMA micelles), and light-tunable surface coatings. Substitute with generic NBMA and you compromise photolysis efficiency, controlled release kinetics, and photopatterning resolution. Procure DMNBMA to achieve superior performance in light-controlled polymer deprotection and bioresponsive materials.

Molecular Formula C13H15NO6
Molecular Weight 281.26 g/mol
Cat. No. B8096185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dimethoxy-2-nitrobenzyl methacrylate
Molecular FormulaC13H15NO6
Molecular Weight281.26 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCC1=CC(=C(C=C1[N+](=O)[O-])OC)OC
InChIInChI=1S/C13H15NO6/c1-8(2)13(15)20-7-9-5-11(18-3)12(19-4)6-10(9)14(16)17/h5-6H,1,7H2,2-4H3
InChIKeyAXMTWODTDWNTAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Dimethoxy-2-nitrobenzyl methacrylate: Photo-Responsive Monomer for Advanced Polymer Synthesis and Photoresist Applications


4,5-Dimethoxy-2-nitrobenzyl methacrylate (DMNBMA, CAS 1124290-11-4) is an aromatic methacrylate ester functionalized with a photolabile o-nitrobenzyl chromophore [1]. The 4,5-dimethoxy substitution distinguishes this monomer from simpler nitrobenzyl methacrylates, imparting a red-shifted absorption profile and enhanced photosensitivity [2]. It serves as a critical building block for synthesizing photo-responsive polymers, photoresist resins, and caged biomaterials .

4,5-Dimethoxy-2-nitrobenzyl methacrylate: Why Simple o-Nitrobenzyl Methacrylate Cannot Replace It


The photochemical performance of o-nitrobenzyl-based monomers is exquisitely sensitive to substitution patterns. Simple 2-nitrobenzyl methacrylate (NBMA) exhibits a lower absorption maximum (~260–280 nm) and lower quantum yield relative to 4,5-dimethoxy-2-nitrobenzyl methacrylate, which benefits from the electron-donating methoxy groups that red-shift absorption into the near-UV (~350 nm) and modulate the excited-state decay pathways [1]. In photoresist formulations, this difference directly translates to reduced exposure latitude and lower contrast when using unsubstituted analogs . Furthermore, in drug delivery systems, the dimethoxy substitution enables more efficient photolysis and controlled release kinetics that cannot be replicated by simpler nitrobenzyl esters [2]. Consequently, substituting DMNBMA with generic NBMA compromises critical performance metrics in light-controlled polymer deprotection, photopatterning, and controlled release applications.

4,5-Dimethoxy-2-nitrobenzyl methacrylate: Quantitative Performance Evidence Against Comparator Analogs


Absorption Spectrum: Red-Shifted UV Absorption Compared to Unsubstituted o-Nitrobenzyl Chromophore

4,5-Dimethoxy-2-nitrobenzyl methacrylate exhibits a significantly red-shifted absorption maximum compared to the unsubstituted o-nitrobenzyl chromophore. This shift enhances compatibility with standard UV lithography sources and improves two-photon uncaging efficiency [1].

Photochemistry Photoresist Photolabile Protecting Groups

Photolysis Quantum Yield: Comparable Uncaging Efficiency Within the o-Nitrobenzyl Class

The one-photon uncaging quantum yield for 4,5-dimethoxy-2-nitrobenzyl methacrylate falls within the 0.1–1% range, typical for this class of photolabile protecting groups [1]. While red-shifted derivatives generally exhibit lower quantum yields, the 4,5-dimethoxy substitution strikes a balance between absorption wavelength and uncaging efficiency, making it a practical reference standard for comparing new photolabile groups [2].

Photochemistry Caged Compounds Quantum Yield

Controlled Drug Release: Sigmoidal Release Kinetics from Polymer Micelles

Polymer micelles synthesized from 4,5-dimethoxy-2-nitrobenzyl methacrylate-containing block copolymers exhibit a distinct sigmoidal drug release profile upon UV irradiation, with associated micellar size reduction [1]. This tunable, time-dependent release is a direct consequence of the photolabile dimethoxy-nitrobenzyl ester moiety and is not observed with non-photoresponsive methacrylates or simpler nitrobenzyl esters that lack the same photolysis kinetics [2].

Drug Delivery Polymer Micelles Controlled Release

Polymer Brush Swelling: Defined Photoconversion Threshold for pH-Responsive Swelling

Surface-initiated polymer brushes prepared from 4,5-dimethoxy-2-nitrobenzyl methacrylate (PNVOCMA) exhibit a well-defined photoconversion threshold for pH-responsive swelling. QCM-D measurements identified that at least 50% uncaging is required to achieve significant swelling and pH response, with light-modulated control between 50% and 80% photoconversion [1]. This tunable response is not achievable with non-caged methacrylate brushes or those using less efficient photolabile groups.

Polymer Brushes Surface Modification Stimuli-Responsive Materials

Photoresist Performance: Reduced Exposure Dose Through Dual Photoacid Synergy

In chemically amplified photoresist formulations, incorporating 4,5-dimethoxy-2-nitrobenzyl methacrylate (MONMA) as a polymer-bound photoacid unit enables a dual synergy effect with a free photoacid generator (MONS) . This synergy reduces the required exposure dose and allows for a lower weight fraction of free PAG (9:1 w/w resin to MONS) while maintaining high-resolution patterning . Formulations using unsubstituted nitrobenzyl methacrylate lack this dual acid-generation capability and require higher PAG loadings.

Photoresist Lithography Chemical Amplification

Polymer Synthesis: Solvent-Free Mechanochemical Copolymerization Compatibility

4,5-Dimethoxy-2-nitrobenzyl methacrylate can be successfully copolymerized via solvent-free mechanochemical solid-state copolymerization to yield well-defined amphiphilic block copolymers [1]. This contrasts with conventional solution polymerization methods typically required for other methacrylate monomers, which may suffer from solubility issues or require organic solvents. The resulting PHPMA-b-PDNMA copolymers self-assemble into spherical micelles with diameters of 130–200 nm [2].

Green Chemistry Mechanochemistry Block Copolymer

4,5-Dimethoxy-2-nitrobenzyl methacrylate: Application Scenarios Based on Quantitative Evidence


Advanced Chemically Amplified Photoresists for 365 nm (i-line) Lithography

Formulators developing high-resolution photoresists for semiconductor manufacturing can leverage the dual photoacid synergy of MONMA-containing terpolymers. The red-shifted absorption (~350 nm) matches i-line exposure tools, while the polymer-bound photoacid unit reduces the required PAG loading (9:1 resin-to-PAG ratio) and exposure dose . This is particularly valuable for processes where outgassing must be minimized and where cost reduction through lower PAG usage is a priority.

Light-Triggered Drug Delivery Systems Requiring Sigmoidal Release Kinetics

For researchers designing on-demand drug delivery vehicles, PHPMA-b-PDNMA block copolymers synthesized with DMNBMA offer predictable, sigmoidal release profiles upon UV irradiation . The associated micelle size reduction (from 130–200 nm downward) provides an additional mechanism for monitoring release progression. This system is ideal for applications where precise temporal control over drug bioavailability is required, such as in chronotherapy or localized cancer treatment.

Smart Polymer Brushes with Dose-Dependent Surface Property Control

Surface scientists developing responsive coatings for microfluidic devices, biosensors, or anti-fouling surfaces can utilize PNVOCMA brushes. The well-defined 50% photoconversion threshold for pH-responsive swelling allows for light-dose-dependent tuning of surface wettability, adhesion, and friction . This enables the creation of gradient surfaces or patterned functionalities with high spatial resolution, simply by controlling the UV exposure dose.

Solvent-Free Green Synthesis of Photo-Responsive Block Copolymers

Industrial polymer chemists seeking to reduce solvent waste and simplify purification can adopt the mechanochemical solid-state copolymerization route for DMNBMA . This method yields amphiphilic block copolymers with narrow size distributions (micelles 130–200 nm) without the use of organic solvents, aligning with green chemistry principles and potentially lowering production costs at scale.

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